molecular formula C11H8N2O B2796522 2-Phenylpyrimidine-4-carbaldehyde CAS No. 1014-07-9

2-Phenylpyrimidine-4-carbaldehyde

Cat. No.: B2796522
CAS No.: 1014-07-9
M. Wt: 184.198
InChI Key: SORDGBNHSLTTHQ-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-4-carbaldehyde is an organic compound with the molecular formula C11H8N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a phenyl group attached to the second carbon of the pyrimidine ring and an aldehyde group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group into the pyrimidine ring . The reaction typically proceeds under mild conditions and yields the desired aldehyde with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: 2-Phenylpyrimidine-4-carboxylic acid.

    Reduction: 2-Phenylpyrimidine-4-methanol.

    Substitution: Various substituted pyrimidines depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, increasing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidine-5-carbaldehyde: Similar structure but with the aldehyde group at the fifth position.

    2-Phenylpyrimidine-4-carboxylic acid: Oxidized form of 2-Phenylpyrimidine-4-carbaldehyde.

    2-Phenylpyrimidine-4-methanol: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the aldehyde group allows for selective reactions that are not possible with other isomers, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylpyrimidine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-10-6-7-12-11(13-10)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORDGBNHSLTTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-07-9
Record name 2-phenylpyrimidine-4-carbaldehyde
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